(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
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Overview
Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core by reacting 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of a base such as sodium methoxide.
Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to DNA: The compound can intercalate into DNA, affecting DNA replication and transcription.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide can be compared with other similar compounds, such as:
3-Methoxyphenylboronic acid: Similar in having a methoxy group but differs in its boronic acid functionality.
3-(Trifluoromethyl)benzylamine: Similar in having a substituted benzene ring but differs in its trifluoromethyl and amine functionalities.
Uniqueness
The uniqueness of this compound lies in its combination of a bromine atom, a methyl group, and a methoxy group attached to a benzo[d]thiazole core, which imparts distinct chemical and biological properties.
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a thiazole ring and various functional groups, suggest significant potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
Structural Characteristics
The molecular formula of this compound is C15H14BrN3O. The compound features:
- A bromine atom at the 6-position of the thiazole ring.
- A methoxy group at the para position of the benzamide moiety.
- A methyl group at the 3-position of the thiazole ring.
These substituents can influence the compound's lipophilicity and reactivity, affecting its ability to penetrate cell membranes and interact with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant inhibition of cancer cell proliferation.
- Cell Line Studies :
- Mechanistic Insights :
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity:
- Cytokine Inhibition :
-
Dual Action Mechanism :
- The ability of this compound to inhibit both cancer cell proliferation and inflammatory cytokine release positions it as a candidate for dual-action therapies targeting both cancer and inflammation .
Data Summary
Activity | Cell Line Tested | Effect Observed | Method Used |
---|---|---|---|
Anticancer | A431 | Significant inhibition of growth | MTT Assay |
A549 | Induction of apoptosis | Flow Cytometry | |
Anti-inflammatory | RAW264.7 | Reduced IL-6 and TNF-α levels | ELISA |
Case Studies
Several case studies have explored related benzothiazole derivatives with promising results:
- Compound B7 Study : This study synthesized a series of benzothiazole derivatives, identifying Compound B7 as a potent inhibitor of cancer cell proliferation while also demonstrating anti-inflammatory properties .
- Mechanistic Pathway Analysis : Further investigations into Compound B7 revealed its ability to inhibit key signaling pathways involved in cancer progression, reinforcing the therapeutic potential of benzothiazole derivatives in treating malignancies .
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-19-13-8-5-11(17)9-14(13)22-16(19)18-15(20)10-3-6-12(21-2)7-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHIFHEYDHERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.